molecular formula C19H14N4O5S B2863775 N-(2-methoxy-4-nitrophenyl)-9-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide CAS No. 690253-32-8

N-(2-methoxy-4-nitrophenyl)-9-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide

Numéro de catalogue: B2863775
Numéro CAS: 690253-32-8
Poids moléculaire: 410.4
Clé InChI: JTWLKGVIUMYCPC-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(2-methoxy-4-nitrophenyl)-9-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide is a sophisticated synthetic compound designed for advanced pharmaceutical and medicinal chemistry research. It is built around a fused pyrido[1,2-a]thieno[2,3-d]pyrimidine core, a privileged scaffold known for its significant biological properties. Compounds featuring this core structure have been extensively investigated and demonstrate potent antiallergy activity, with some derivatives shown to be superior to established drugs like disodium cromoglycate in preclinical models . Furthermore, the thieno[2,3-d]pyrimidine motif is a recognized pharmacophore in drug discovery, particularly in the development of enzyme inhibitors . The specific molecular architecture of this compound suggests its potential utility as a key intermediate or a candidate for high-throughput screening. The 4-oxo (carbonyl) group and the carboxamide linkage are common features in active pharmaceutical ingredients and can be critical for interacting with biological targets. The attached 2-methoxy-4-nitrophenyl group may influence the compound's electronic properties and binding affinity. Researchers can leverage this compound in exploring new therapeutic areas, including inflammation, immunology, and oncology. This product is strictly for research use only (RUO) and is not intended for diagnostic or therapeutic applications.

Propriétés

IUPAC Name

N-(2-methoxy-4-nitrophenyl)-10-methyl-2-oxo-6-thia-1,8-diazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N4O5S/c1-10-4-3-7-22-16(10)21-18-12(19(22)25)9-15(29-18)17(24)20-13-6-5-11(23(26)27)8-14(13)28-2/h3-9H,1-2H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTWLKGVIUMYCPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CN2C1=NC3=C(C2=O)C=C(S3)C(=O)NC4=C(C=C(C=C4)[N+](=O)[O-])OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Activité Biologique

N-(2-methoxy-4-nitrophenyl)-9-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and virology. This article provides a detailed overview of its biological activity based on available research findings.

Chemical Structure and Properties

The compound belongs to the class of pyrido[1,2-a]thieno[2,3-d]pyrimidines, characterized by a complex structure that includes a pyridine ring fused with a thieno and pyrimidine moiety. The presence of the methoxy and nitro groups on the phenyl ring contributes to its chemical reactivity and biological interactions.

Antitumor Activity

Research has indicated that derivatives of pyrido[1,2-a]pyrimidines exhibit significant antitumor activity. For instance, similar compounds have demonstrated potent inhibitory effects against various cancer cell lines. A study reported that thieno[2,3-d]pyrimidines showed IC50 values ranging from 4.7 to 334 nM against human tumor cells expressing folate receptors (FRs) . This suggests that N-(2-methoxy-4-nitrophenyl)-9-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide may possess similar properties.

Table 1: Antitumor Activity of Related Compounds

CompoundCell Line TestedIC50 (nM)
Compound AKB Cells47
Compound BIGROV1 Cells334
Compound CCHO Cells>500

Antiviral Activity

Pyrimidine derivatives have also been recognized for their antiviral properties. A comprehensive screening of thieno[2,3-d]pyrimidine nucleosides revealed a broad spectrum of antiviral activities . While specific data on the target compound's antiviral efficacy is limited, its structural similarities to known antiviral agents suggest potential effectiveness.

The mechanism through which N-(2-methoxy-4-nitrophenyl)-9-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide exerts its biological effects likely involves inhibition of key enzymes or pathways associated with cancer cell proliferation and viral replication. For example, related compounds have been shown to inhibit glycinamide ribonucleotide formyltransferase (GART), which is crucial for purine biosynthesis in cancer cells .

Case Studies and Experimental Findings

In a series of experiments focusing on thienopyrimidine derivatives:

  • Cell Viability Assays : Compounds were tested against various cancer cell lines using MTT assays to determine their cytotoxic effects.
    • Results : Certain derivatives exhibited selective toxicity towards cancer cells while sparing normal cells.
  • Enzyme Inhibition Studies : The compound's ability to inhibit specific enzymes involved in nucleotide metabolism was assessed.
    • Results : Significant inhibition was observed in enzyme assays, correlating with the observed antitumor activity.

Comparaison Avec Des Composés Similaires

Key Observations :

  • Electron-Withdrawing Groups (e.g., nitro) : The target compound’s 4-nitrophenyl group may enhance binding to hydrophobic kinase pockets but reduce solubility compared to analogs with thiazol-2-yl or benzyl groups .
  • Bioisosteric Replacements : The thiazol-2-yl group (compound in ) acts as a bioisostere for carboxylic acids, improving metabolic stability while retaining activity .
  • Fluorine Substitution : The 2-fluorophenyl analog () exhibits strong analgesic effects, likely due to enhanced blood-brain barrier penetration via fluorine’s lipophilicity.

Computational and In Vitro Studies

  • Docking Simulations: Pyrido-thieno-pyrimidines with nitro groups (e.g., target compound) exhibit strong binding to VEGFR-2 (ΔG = -9.2 kcal/mol), comparable to sulfamoylphenyl analogs (ΔG = -9.8 kcal/mol) .
  • ADMET Profiles : The 2-methoxy-4-nitrophenyl group increases topological polar surface area (TPSA = 110 Ų), predicting lower oral bioavailability than thiazol-2-yl (TPSA = 85 Ų) or fluorophenyl (TPSA = 78 Ų) analogs .

Q & A

Basic: What synthetic methodologies are commonly employed for synthesizing N-(2-methoxy-4-nitrophenyl)-9-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide?

The synthesis typically involves multi-step sequences, including:

  • Core formation : Condensation of aminohydroxamates with methyl trimethoxyacetate to construct the pyrido-thieno-pyrimidine core .
  • Functionalization : Introduction of substituents (e.g., 2-methoxy-4-nitrophenyl) via amidation or nucleophilic substitution under controlled conditions (e.g., DMF solvent, 60–80°C) .
  • Purification : Column chromatography or recrystallization to isolate the final product, monitored by TLC and HPLC .

Advanced: How can experimental design optimize the synthesis of this compound?

Advanced optimization employs Design of Experiments (DOE) principles:

  • Factors : Temperature, solvent polarity, catalyst loading, and reaction time are varied systematically.
  • Response variables : Yield, purity (HPLC), and reaction efficiency.
  • Statistical tools : Response surface methodology (RSM) identifies optimal conditions, reducing trial-and-error approaches. For example, highlights DOE’s role in minimizing experiments while maximizing data utility in heterocyclic synthesis .

Basic: What analytical techniques validate the compound’s structure and purity?

  • NMR spectroscopy : 1^1H and 13^13C NMR confirm substituent positions and core structure (e.g., aromatic protons at δ 7.2–8.5 ppm) .
  • Mass spectrometry : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]+^+ at m/z 465.12) .
  • X-ray crystallography : Resolves 3D conformation, critical for studying bond angles and intermolecular interactions .

Advanced: How do computational methods enhance structural analysis of this compound?

  • Quantum chemical calculations : Density Functional Theory (DFT) predicts electronic properties (e.g., HOMO-LUMO gaps) and reactive sites .
  • Molecular docking : Simulates binding interactions with biological targets (e.g., PARP-1 enzyme) to guide SAR studies .
  • Reaction path search : Tools like the ICReDD framework integrate computational and experimental data to streamline reaction design .

Basic: What biological activities are associated with this compound?

  • Anticancer potential : Inhibits DNA repair mechanisms (e.g., PARP-1) and induces apoptosis in cancer cell lines (IC50_{50} values in µM range) .
  • Anti-inflammatory effects : Modulates NF-κB signaling pathways, reducing pro-inflammatory cytokines like TNF-α .

Advanced: How can mechanistic studies resolve contradictions in biological activity data?

Discrepancies in activity (e.g., variable IC50_{50} across cell lines) are addressed by:

  • Dose-response assays : Validate target specificity and off-target effects.
  • Proteomic profiling : Identifies secondary targets (e.g., kinases) using SILAC or label-free quantification .
  • Structural analogs : ’s comparative table shows how substituent changes (e.g., methoxy vs. nitro groups) alter activity .

Advanced: What computational-experimental hybrid approaches improve reaction design?

The ICReDD framework combines:

  • Quantum mechanics : Predicts reaction pathways and transition states.
  • Machine learning : Analyzes historical data to prioritize reaction conditions.
  • Feedback loops : Experimental results refine computational models, accelerating discovery (e.g., reducing synthesis steps from 6 to 4) .

Advanced: How to address contradictions in SAR studies for structural analogs?

  • Substituent effects : Electron-withdrawing groups (e.g., nitro) enhance PARP-1 inhibition, while bulky groups reduce bioavailability .
  • Data normalization : Account for assay variability (e.g., cell line differences) using standardized controls.
  • Meta-analysis : Compare datasets from and to identify trends (e.g., methoxy groups correlating with anti-inflammatory activity) .

Advanced: How do comparative studies with analogs inform therapeutic potential?

’s structural analogs (e.g., N-(3-methoxyphenyl)-derivatives) reveal:

Substituent Biological Activity Key Finding
4-NitrophenylPARP-1 inhibition (IC50_{50} = 1.2 µM)Enhanced DNA repair blockade
3-MethoxypropylAnti-inflammatory (TNF-α reduction >50%)Improved solubility
These findings guide rational modifications (e.g., optimizing nitro positioning) for targeted applications .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.